molecular formula C7H5Cl3N2O2 B5571002 2,5,6-Trichloro-4-methoxypyridine-3-carboxamide

2,5,6-Trichloro-4-methoxypyridine-3-carboxamide

Cat. No.: B5571002
M. Wt: 255.5 g/mol
InChI Key: ZBDATRNYHRNHFY-UHFFFAOYSA-N
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Description

2,5,6-Trichloro-4-methoxypyridine-3-carboxamide is a chemical compound with the molecular formula C7H4Cl3NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three chlorine atoms, a methoxy group, and a carboxamide group attached to the pyridine ring. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Scientific Research Applications

2,5,6-Trichloro-4-methoxypyridine-3-carboxamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-6-methoxypyridine with copper(I) chloride to form 2,3,5-trichloro-6-methoxypyridine . This intermediate can then be further reacted to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the production process. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trichloro-4-methoxypyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine oxides, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,5,6-Trichloro-4-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to the inhibition of microbial growth or the suppression of unwanted biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,6-Trichloro-4-methoxypyridine-3-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,5,6-trichloro-4-methoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3N2O2/c1-14-4-2(7(11)13)5(9)12-6(10)3(4)8/h1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDATRNYHRNHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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